N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide typically involves the formation of the thiazole ring followed by its functionalization. One common synthetic route includes the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminophenyl-3-nitrobenzoate under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules, such as bi-heterocyclic systems.
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the development of sensors, dyes, and catalysts due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in microbial growth, leading to antimicrobial effects . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-5-7-14(8-6-12)19-17(21)13-3-2-4-15(9-13)20(22)23/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKXWOOPQXTYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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